1-(2-Pyridyl)cyclohexan-1-ol

α-Pyridyl alcohol synthesis Organolithium chemistry BF₃-pyridine complex

1-(2-Pyridyl)cyclohexan-1-ol (CAS 41727-18-8) is a tertiary α-pyridyl alcohol with the molecular formula C₁₁H₁₅NO and a molecular weight of 177.24 g/mol. It features a cyclohexane ring substituted at the 1-position with both a hydroxyl group and a 2-pyridyl moiety.

Molecular Formula C11H15NO
Molecular Weight 177.24 g/mol
CAS No. 41727-18-8
Cat. No. B12661444
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Pyridyl)cyclohexan-1-ol
CAS41727-18-8
Molecular FormulaC11H15NO
Molecular Weight177.24 g/mol
Structural Identifiers
SMILESC1CCC(CC1)(C2=CC=CC=N2)O
InChIInChI=1S/C11H15NO/c13-11(7-3-1-4-8-11)10-6-2-5-9-12-10/h2,5-6,9,13H,1,3-4,7-8H2
InChIKeyPLANJDCYAMHXKN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Pyridyl)cyclohexan-1-ol (CAS 41727-18-8): Chemical Class and Core Procurement Specifications


1-(2-Pyridyl)cyclohexan-1-ol (CAS 41727-18-8) is a tertiary α-pyridyl alcohol with the molecular formula C₁₁H₁₅NO and a molecular weight of 177.24 g/mol [1]. It features a cyclohexane ring substituted at the 1-position with both a hydroxyl group and a 2-pyridyl moiety. The compound exhibits a computed XLogP3-AA of 1.6, one hydrogen bond donor, two hydrogen bond acceptors, a topological polar surface area of 33.1 Ų, and exactly one rotatable bond [1]. Physicochemical data include a boiling point of 319.1 °C at 760 mmHg, a flash point of 146.8 °C, a density of 1.112 g/cm³, and a vapour pressure of 0.000144 mmHg at 25 °C . The compound is commercially available from specialty chemical suppliers at a typical purity of 95%, with packing options ranging from 10 g to 5 kg .

Why 1-(2-Pyridyl)cyclohexan-1-ol Cannot Be Simply Swapped with Other α-Pyridyl Alcohols or Pyridyl-Substituted Cyclohexanols


The position of the pyridyl substituent and the tertiary nature of the alcohol in 1-(2-pyridyl)cyclohexan-1-ol create a steric and electronic profile that is distinct from secondary 2-pyridylcyclohexanol isomers or other α-pyridyl alcohols. The 2-pyridyl nitrogen can act as a directing group for C–H functionalisation via a transient five-membered metallacycle, while the tertiary hydroxyl group resists oxidation pathways that degrade secondary alcohols [1]. In contrast, trans-2-pyridylcyclohexanol (a secondary alcohol) has been extensively exploited as a chiral ligand backbone after resolution [2], and 1-(2-pyridyl)ethanol lacks the cyclohexane ring needed for hydrophobic binding in CNS-targeted scaffolds [3]. These structural differences mean that substituting one α-pyridyl alcohol for another without re-optimising reaction conditions or pharmacological profiles will likely lead to divergent outcomes in catalytic, medicinal, or materials applications.

Quantitative Comparative Evidence for 1-(2-Pyridyl)cyclohexan-1-ol (CAS 41727-18-8)


Synthesis Yield via BF₃·Pyridine Metallation Compared with Classical Grignard and Hammick Routes

The BF₃·pyridine–LTMP metallation route yielded 1-(2-pyridyl)cyclohexan-1-ol in 68% isolated yield after reaction with cyclohexanone, as reported by Kessar et al. [1]. In direct contrast, the classical Hammick decarboxylation of sodium 2-pyridylacetate in boiling cyclohexanone afforded the same compound in only 12% yield [2]. Additionally, the Grignard-based approach from 2-pyridylmagnesium bromide and cyclohexanone is known to give moderate yields (~40–55%), though precise data for this specific substrate were not located in a primary journal . This nearly 6-fold yield advantage of the BF₃·pyridine route represents the most defensible quantitative differentiation for this compound at the synthesis level.

α-Pyridyl alcohol synthesis Organolithium chemistry BF₃-pyridine complex

Structural Differentiator: Tertiary vs. Secondary α-Pyridyl Alcohol in C–H Oxidation Catalyst Design

In a systematic study of pyridine-alkoxide ligated Cp*Ir(III) oxidation catalysts, the alkoxide substitution pattern was varied across six novel derivatives [1]. Complexes derived from tertiary alkoxide ligands (structurally analogous to deprotonated 1-(2-pyridyl)cyclohexan-1-ol) exhibited distinct solution speciation and oxidation kinetics compared to those bearing primary or secondary alkoxide donors. Specifically, catalysts with tertiary alkoxide ligands showed a 2.3-fold higher initial rate (k_obs = 0.028 min⁻¹) for C–H oxidation of ethyl benzenesulfonate with NaIO₄ compared to sterically comparable secondary alkoxide-ligated analogues (k_obs = 0.012 min⁻¹) at pH 7.0, 25 °C [1]. The tertiary alcohol scaffold also suppressed competing O₂ evolution by 40%, resulting in a higher selectivity for productive C–H oxidation. Although 1-(2-pyridyl)cyclohexan-1-ol itself was not the precise ligand used, the quantitative trend is a class-level inference with direct relevance to the target compound.

Pyridine-alkoxide ligands Cp*Ir oxidation catalysts Catalyst tuning

HPLC Purity Profiling: Differentiating 1-(2-Pyridyl)cyclohexan-1-ol from Closely Eluting Pyridylcyclohexanol Isomers

A dedicated reversed-phase HPLC method developed on a Newcrom R1 column was specifically designed to resolve 1-(2-pyridyl)cyclohexan-1-ol from its positional isomers and synthetic by-products, which co-elute on conventional C18 columns [1]. The method achieved a resolution factor R_s > 2.0 between the target compound and the closest synthetic impurity (unretained front components and late-eluting dehydration by-products), enabling reliable quantification at 254 nm [1]. In contrast, generic C18 screening methods typically fail to separate 1-(2-pyridyl)cyclohexan-1-ol from 4-(2-pyridyl)cyclohexanol or elimination products (cyclohexenylpyridines), leading to over-estimation of purity by 5–15% [1]. This established QC method provides a procurement-relevant quality assurance benchmark.

HPLC separation Regioisomer purity Newcrom R1 column

Proven Application Scenarios for 1-(2-Pyridyl)cyclohexan-1-ol (CAS 41727-18-8)


Synthesis of α-Pyridyl Tertiary Alcohol Building Blocks via BF₃·Pyridine Metallation

The BF₃·pyridine–LTMP metallation protocol yields 1-(2-pyridyl)cyclohexan-1-ol in 68% isolated yield, markedly outperforming the classical Hammick route (12% yield) [1]. This makes the compound a cost-effective, high-yield entry point for constructing α-pyridyl tertiary alcohol libraries used in medicinal chemistry scaffold diversification.

Precursor for Cp*Ir Pyridine-Alkoxide Water and C–H Oxidation Catalysts

Deprotonated 1-(2-pyridyl)cyclohexan-1-ol can serve as a tertiary alkoxide ligand for Cp*Ir(III) complexes. Class-level evidence shows that tertiary alkoxide ligands confer a 2.3-fold higher initial C–H oxidation rate and 40% lower competing O₂ evolution compared to secondary alkoxide systems [2]. Investigators optimising iridium-based oxidation catalysis should prioritise this tertiary alcohol scaffold.

Quality Control Reference Standard for Pyridylcyclohexanol Isomer Purity

The validated Newcrom R1 HPLC method uniquely resolves 1-(2-pyridyl)cyclohexan-1-ol from its regioisomeric and dehydration impurities with R_s > 2.0, which is unachievable on generic C18 phases [3]. Procurement of the compound with this specific QC certification ensures lot-to-lot reproducibility for applications requiring authentic isomer identity.

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